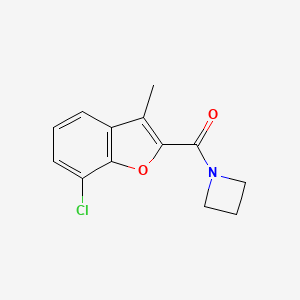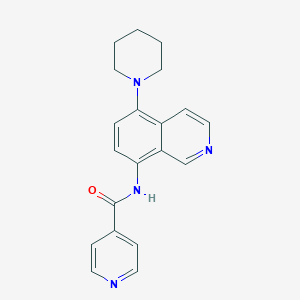
(E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one, also known as DIMBOA, is a natural compound found in plants such as maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are secondary metabolites synthesized by plants as a defense mechanism against pests and diseases. DIMBOA has been the subject of numerous scientific studies due to its potential as a natural herbicide, pesticide, and anti-cancer agent.
Wirkmechanismus
The mechanism of action of (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes involved in plant and cancer cell growth. Specifically, (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. This inhibition may contribute to the anti-cancer properties of (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one, as cancer cells often have high levels of cytochrome P450 activity.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one has been shown to have other biochemical and physiological effects. Studies have shown that (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one can induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. However, at low concentrations, (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one has been shown to have antioxidant properties, protecting cells from oxidative damage. (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one has also been shown to have antimicrobial properties, inhibiting the growth of several bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one in lab experiments is its natural origin, which makes it a potentially safer and more environmentally friendly alternative to synthetic compounds. Additionally, (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one is its instability, as it can degrade over time and under certain conditions. This can make it difficult to use in experiments that require long-term storage or exposure to specific environmental conditions.
Zukünftige Richtungen
There are several potential future directions for research on (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one. One area of interest is the development of (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one-based herbicides and pesticides, which could provide a natural and sustainable alternative to synthetic chemicals. Another area of interest is the further investigation of (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one's anti-cancer properties, including its mechanism of action and potential use in combination with other anti-cancer agents. Finally, there is potential for research on the use of (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one in the treatment of inflammatory diseases, such as arthritis.
Synthesemethoden
The synthesis of (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one involves several steps, starting from the precursor compound 2-acetylfuran. The first step is the reaction of 2-acetylfuran with hydroxylamine hydrochloride to form the oxime derivative. This is followed by the reaction of the oxime with 2,3-dihydroindole to form the key intermediate. The final step involves the reaction of the intermediate with 3,5-dimethyl-4-isocyanato-2-oxazoline to form the desired product, (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
(E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one has been extensively studied for its potential as a natural herbicide and pesticide. It has been shown to inhibit the growth of several plant pathogens, including Fusarium graminearum, which causes head blight in wheat and maize. (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. In addition, (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-14(12(2)20-17-11)7-8-16(19)18-10-9-13-5-3-4-6-15(13)18/h3-8H,9-10H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSVGYQERKOORK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C=CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)/C=C/C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


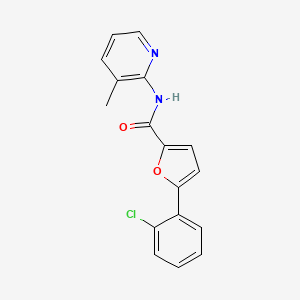
![1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione](/img/structure/B7461938.png)
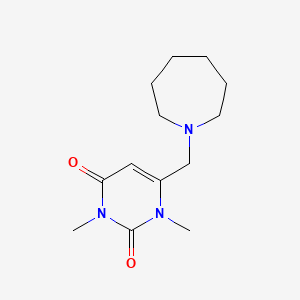
![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl 1,3-benzothiazole-6-carboxylate](/img/structure/B7461954.png)

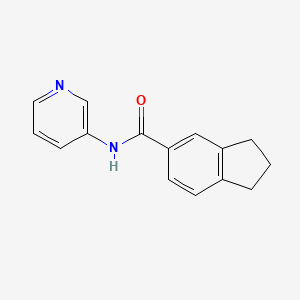

![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)
![8-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462015.png)

